3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
3-O-benzyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-14(18)16-8-13(16)9-17(11-16)15(19)21-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTUEVCHQVEXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate typically involves a cyclopropanation reaction. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that derivatives of the azabicyclo[3.1.0]hexane framework exhibit significant interactions with neurotransmitter systems, particularly those related to monoamine neurotransmitters. This structural similarity to psychoactive substances suggests potential applications in treating neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Case Study: Treatment of Depression
A study involving related compounds demonstrated their efficacy in reducing symptoms of depression as measured by the Hamilton Depression Rating Scale. The results indicated that these compounds could serve as effective alternatives or adjuncts to existing antidepressant therapies .
Plant Biology
The compound has shown promise in agricultural applications, particularly in plant biology where certain derivatives can sterilize male anthers in plants. This property is beneficial for controlling plant reproduction and improving crop yields through hybridization techniques .
Case Study: Male Sterilization in Crops
Research on the application of azabicyclo compounds in agriculture revealed that they could effectively sterilize male anthers, thereby preventing unwanted pollination and enhancing the production of hybrid seeds. This application could lead to more efficient agricultural practices and increased crop diversity .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Benzyl-3-azabicyclo[3.1.0]hexane | Lacks ethyl and dicarboxylate groups | Simpler structure; different reactivity |
| Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane | Contains ethyl but no dicarboxylic acid | Different pharmacokinetics |
| 2-Carboxy-3-azabicyclo[3.1.0]hexane | Contains only one carboxylic acid group | Different biological activity profile |
The uniqueness of 3-benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate lies in its dual carboxylic acid functionality combined with the bicyclic structure, which may confer distinct pharmacological properties compared to its analogs.
Mechanism of Action
The mechanism of action of 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in drug design and development .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key analogues differ in ester substituents, protecting groups, and ring systems:
Key Observations :
- Benzyl vs.
- Mono- vs. Dicarboxylates: Monocarboxylates (e.g., cis-ethyl derivative) exhibit lower molecular weights and polarity, which may favor passive diffusion in biological systems .
- Salt Forms : Hydrochloride salts (e.g., CAS 73799-64-1) enhance solubility, making them preferable for formulation .
Key Observations :
Physicochemical Properties
Critical properties influencing drug-likeness:
Key Observations :
- The target compound’s high logP (2.8) suggests favorable membrane permeability but poor aqueous solubility, necessitating prodrug strategies for oral delivery.
- Hydrochloride salts (e.g., CAS 73799-64-1) dramatically improve solubility but may require specialized storage conditions .
Biological Activity
3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate (CAS: 937057-86-8) is a compound belonging to the family of azabicyclic derivatives, which are known for their diverse biological activities. This compound exhibits potential in various therapeutic applications, including analgesic, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.33 g/mol. The structure features a bicyclic framework that contributes to its biological activity.
Antinociceptive Activity
Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety can act as antagonists of morphine-induced antinociception, suggesting a potential role in pain management without the addictive properties associated with opioids .
Anticancer Properties
Studies have shown that derivatives of azabicyclo compounds exhibit significant anticancer activities. For instance, some derivatives have been identified as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Effects
The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The structural characteristics of the azabicyclo framework enhance its interaction with microbial targets.
Synthesis and Evaluation
A study focused on synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane through 1,3-dipolar cycloaddition reactions revealed that these compounds exhibited notable biological activities, including antioxidant and anticancer effects .
Mechanistic Insights
In vitro studies have indicated that the mechanism of action for some azabicyclo derivatives involves modulation of cellular pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
